Cas no 88499-85-8 (6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol)

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol structure
88499-85-8 structure
Produktname:6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
CAS-Nr.:88499-85-8
MF:C8H9NO
MW:135.163161993027
MDL:MFCD09342899
CID:733722
PubChem ID:289261

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
    • 1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one
    • 2H-Cyclopenta[b]pyridin-2-one,1,5,6,7-tetrahydro-
    • 6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
    • 1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one(SALTDATA: FREE)
    • 1H,5H,6H,7H-Cyclopenta[b]pyridin-2-one
    • 2-Oxo-1,2-dihydro-cyclopentano[e]pyridin
    • 5H,6H,7H-cyclopenta[b]pyridin-2-ol
    • cyclopentano<b>pyridone-2
    • 1,5,6,7-Tetrahydro-2H-cyclopenta[b]pyridin-2-one (ACI)
    • 2H-1-Pyrindin-2-one, 1,5,6,7-tetrahydro- (6CI, 7CI)
    • 1,5,6,7-Tetrahydro-[1]pyrindin-2-one
    • 1,5,6,7-Tetrahydrocyclopenta[b]pyridin-2-one
    • 1H,2H,5H,6H,7H-Cyclopenta[b]pyridin-2-one
    • NSC 150955
    • AKOS006228365
    • UPENN_ABS_007
    • NSC150955
    • DTXSID001008194
    • NSC-150955
    • OA_002
    • 88499-85-8
    • GXXRRIYKTZNCNC-UHFFFAOYSA-N
    • 1-pyrindan-2-ol
    • MFCD09342899
    • 2H-Cyclopenta[b]pyridin-2-one, 1,5,6,7-tetrahydro-
    • SCHEMBL4187867
    • 6,7-dihydro-5H-[1]pyrindin-2-ol
    • SCHEMBL13944881
    • AKOS000320487
    • BS-23979
    • SY048029
    • DB-011458
    • Z234895263
    • 2H-1-Pyrindin-2-one, 1,5,6,7-tetrahydro-
    • EN300-26956
    • MDL: MFCD09342899
    • Inchi: 1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10)
    • InChI-Schlüssel: GXXRRIYKTZNCNC-UHFFFAOYSA-N
    • Lächelt: O=C1NC2CCCC=2C=C1

Berechnete Eigenschaften

  • Genaue Masse: 135.06800
  • Monoisotopenmasse: 135.068413911g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 238
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topologische Polaroberfläche: 29.1Ų

Experimentelle Eigenschaften

  • Siedepunkt: 402.7℃ at 760 mmHg
  • PSA: 33.12000
  • LogP: 1.27590

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Sicherheitsinformationen

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM171213-5g
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol
88499-85-8 95%+
5g
$633 2023-01-02
Enamine
EN300-26956-0.1g
1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
88499-85-8 95.0%
0.1g
$55.0 2025-03-20
eNovation Chemicals LLC
D554509-1g
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
88499-85-8 97%
1g
$489 2024-05-24
eNovation Chemicals LLC
Y1095745-10g
1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
88499-85-8 95%
10g
$535 2023-05-15
eNovation Chemicals LLC
D915226-10g
6,7-Dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
88499-85-8 95%
10g
$515 2023-09-01
Alichem
A029190657-5g
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
88499-85-8 95%
5g
$489.00 2023-08-31
eNovation Chemicals LLC
D490810-25G
1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[B]PYRIDIN-2-ONE
88499-85-8 95%
25g
$1260 2023-09-04
Enamine
EN300-1264290-0.1g
1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
88499-85-8 95%
0.1g
$59.0 2023-09-11
Alichem
A029190657-10g
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
88499-85-8 95%
10g
$778.04 2023-08-31
Enamine
EN300-1264290-10g
1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
88499-85-8 95%
10g
$931.0 2023-09-11

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 d, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  cooled
Referenz
4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: In vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains
Benjahad, Abdellah; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1948-1964

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Cyclization reactions of 2-pentynyl-4-pyrimidinones
Rougeot, Etienne; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1407-9

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Product class 2: pyridinones and related systems
Keller, P. A., Science of Synthesis, 2005, 15, 285-387

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonia
2.1 -
3.1 -
Referenz
Cyclization reactions of 2-pentynyl-4-pyrimidinones
Rougeot, Etienne; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1407-9

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 130 °C; 6 h, 130 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, cooled
Referenz
Construction of 5,6-ring-fused 2-pyridones: an effective annulation tactic achieved in water
Smith, Amos B. III; et al, Synlett, 2009, (16), 2643-2646

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 130 °C; 6 h, 130 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, cooled
Referenz
Construction of 5,6-ring-fused 2-pyridones: an effective annulation tactic achieved in water
Smith, Amos B. III; et al, Synlett, 2009, (16), 2643-2646

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  16 h, rt; 30 min, rt → 80 °C; 5 h, 80 °C
Referenz
Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates
Cheng, Xiayun ; et al, Journal of Organic Chemistry, 2022, 87(9), 6403-6409

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  rt
Referenz
Design and synthesis of orally-active and selective azaindane 5HT2c agonist for the treatment of obesity
Liu, Kevin K.-C.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 266-271

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Cyclization reactions of 2-pentynyl-4-pyrimidinones
Rougeot, Etienne; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1407-9

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Tetrahydrofuran ,  Water ;  16 h, 68 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
3.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  16 h, rt; 30 min, rt → 80 °C; 5 h, 80 °C
Referenz
Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates
Cheng, Xiayun ; et al, Journal of Organic Chemistry, 2022, 87(9), 6403-6409

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Product class 2: pyridinones and related systems
Keller, P. A., Science of Synthesis, 2005, 15, 285-387

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  16 h, rt; 30 min, rt → 80 °C; 5 h, 80 °C
Referenz
Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates
Cheng, Xiayun ; et al, Journal of Organic Chemistry, 2022, 87(9), 6403-6409

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Raw materials

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88499-85-8)6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
A849227
Reinheit:99%
Menge:1g
Preis ($):190.0